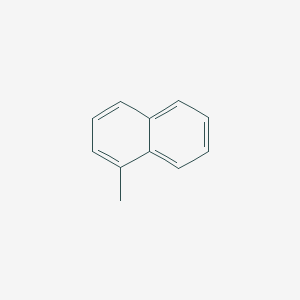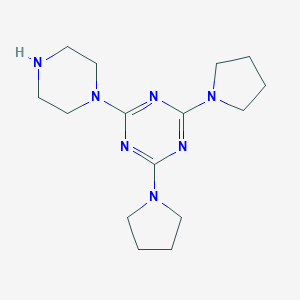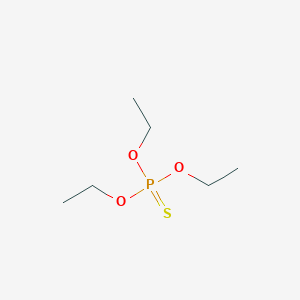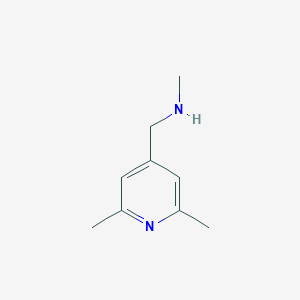![molecular formula C12H12N4O8 B046691 2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane CAS No. 116596-29-3](/img/structure/B46691.png)
2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene is a highly energetic compound known for its potential applications in various fields, including explosives and propellants. This compound is characterized by its complex structure, which includes multiple nitro groups that contribute to its high energy content.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene typically involves nitration reactions. One common method includes the nitration of a precursor compound using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective nitration of the desired positions on the molecule .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the nitration reaction is carried out in a series of reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity 2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while oxidation can produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of nitro groups in complex molecules.
Biology: Investigated for its potential effects on biological systems, although its high energy content limits its use in biological applications.
Medicine: Explored for its potential use in targeted drug delivery systems due to its ability to release energy upon decomposition.
Industry: Utilized in the development of high-energy materials for explosives and propellants.
Wirkmechanismus
The mechanism of action of 2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene involves the decomposition of the nitro groups, which releases a significant amount of energy. This decomposition can be triggered by various stimuli, such as heat, shock, or friction. The molecular targets and pathways involved in this process include the breaking of N-NO2 bonds and the subsequent formation of gaseous products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,5,5’-Tetranitro-1H,1’H-2,2’-Biimidazole: Known for its high thermal stability and low sensitivity to mechanical stimuli.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): A well-known high-energy compound used in military applications.
Uniqueness
Its ability to undergo a wide range of chemical reactions also makes it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
116596-29-3 |
|---|---|
Molekularformel |
C12H12N4O8 |
Molekulargewicht |
340.25 g/mol |
IUPAC-Name |
2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane |
InChI |
InChI=1S/C12H12N4O8/c17-13(18)11(14(19)20)3-1-4-8-7(3)9-5(11)2-6(10(8)9)12(4,15(21)22)16(23)24/h3-10H,1-2H2 |
InChI-Schlüssel |
DPEXIVBHDYTQSN-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C(C5C4C3C(C5)C2([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1C2C3C4C1C(C5C4C3C(C5)C2([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
1,1,5,5-tetranitro-(4)peristylane decahydro-2,2,5,5-tetranitro-1,6:3,4-dimethyanocyclobuta(1,2:3,4)dicyclopentene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



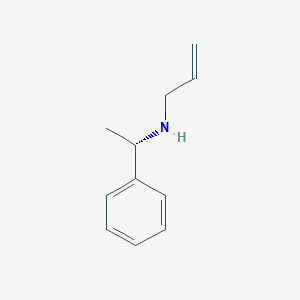
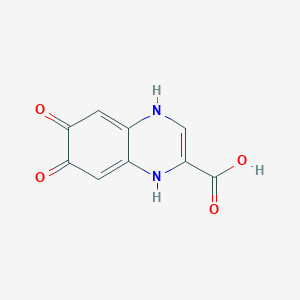
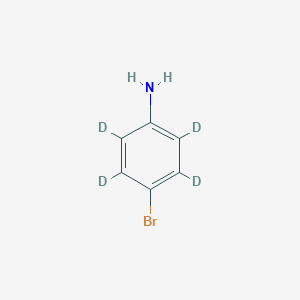
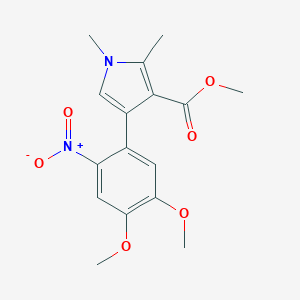
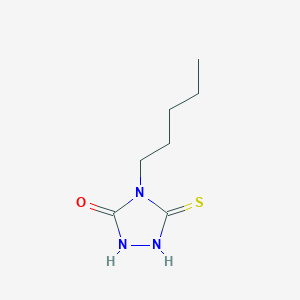

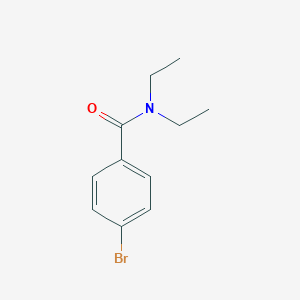
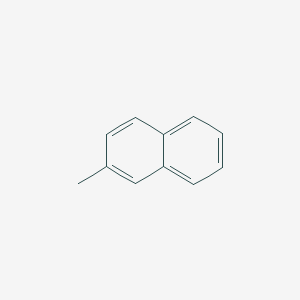
![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)
